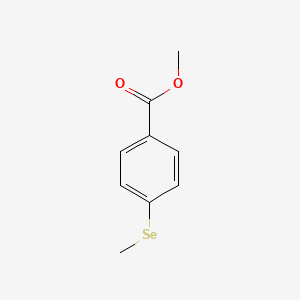

Methyl 4-(methylselanyl)benzoate

説明

Methyl 4-(methylselanyl)benzoate is an organoselenium derivative characterized by a benzoate ester backbone substituted with a methylselanyl (-SeMe) group at the para position.

特性

CAS番号 |

53120-62-0 |

|---|---|

分子式 |

C9H10O2Se |

分子量 |

229.14 g/mol |

IUPAC名 |

methyl 4-methylselanylbenzoate |

InChI |

InChI=1S/C9H10O2Se/c1-11-9(10)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3 |

InChIキー |

BMZROOJUHVUYIJ-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=CC=C(C=C1)[Se]C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-(methylselanyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-bromobenzoate with sodium methylselenolate. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(methylselanyl)benzoate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.

化学反応の分析

Types of Reactions

Methyl 4-(methylselanyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form the corresponding selenide.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Corresponding selenide.

Substitution: Various ester derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 4-(methylselanyl)benzoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

Biology: The compound is studied for its potential antioxidant and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent due to its unique biological activities.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

作用機序

The mechanism of action of methyl 4-(methylselanyl)benzoate involves its interaction with various molecular targets. The methylselanyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antioxidant activities. The exact molecular pathways involved are still under investigation.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The substituent at the para position significantly impacts lipophilicity (logP), acidity (pKa), and solubility. Key analogs include:

Key Observations :

- Methylselanyl vs. Methylthio : The -SeMe group is bulkier and more polarizable than -SMe, likely increasing lipophilicity but reducing metabolic stability compared to sulfur analogs .

- Electron-Withdrawing Groups : Halogens (e.g., -Cl, -Br) and -CF₃ enhance acidity and stabilize negative charges, whereas electron-donating groups (e.g., -OMe) decrease acidity .

Comparison with Methylselanyl Analogs :

- Selenium-containing compounds often require specialized reagents (e.g., selenoureas or diselenides) for introduction of the -SeMe group, which may involve higher costs and stricter safety protocols compared to sulfur or oxygen analogs .

Future Research Priorities :

Direct Synthesis and Characterization : Develop optimized routes for selenium-containing benzoates.

Biological Profiling : Assess anticancer, antimicrobial, and enzyme inhibitory activities.

Toxicity Studies : Evaluate selenium-specific metabolic pathways and safety thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。